Nemorubicin Demonstrates 80-120 Fold Higher In Vivo Potency than Doxorubicin
In preclinical in vivo models, nemorubicin produced antitumor activity similar to that of doxorubicin but at doses approximately 80-120 times lower [1]. This demonstrates a significantly higher in vivo potency, allowing for effective tumor control with a substantially reduced drug burden.
| Evidence Dimension | Antitumor activity at comparable efficacy |
|---|---|
| Target Compound Data | Nemorubicin: active at doses approximately 100x lower than doxorubicin |
| Comparator Or Baseline | Doxorubicin: required approximately 100x higher dose for similar antitumor effect |
| Quantified Difference | 80-120 fold higher potency for nemorubicin |
| Conditions | In vivo murine tumor models |
Why This Matters
This potency advantage directly impacts procurement by enabling lower dosing for research models, potentially reducing costs and mitigating dose-limiting toxicities associated with higher anthracycline concentrations.
- [1] Scalabrin, M. (2011). Analysis of cross-linking between DNA and anthracyclines. Doctoral Thesis, University of Padua. View Source
